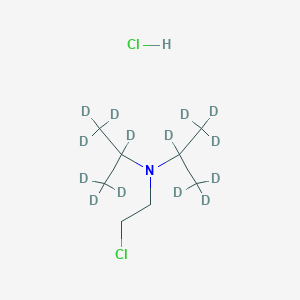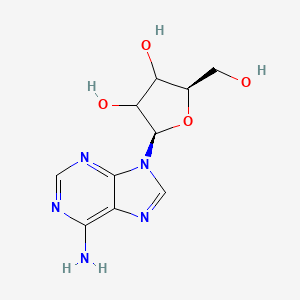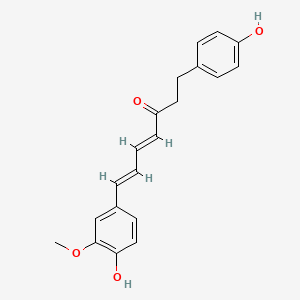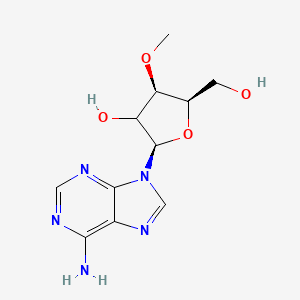
2-Diisopropylaminoethyl Chloride Hydrochloride-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diisopropylaminoethyl Chloride Hydrochloride-d14 is a stable isotope-labeled compound with the molecular formula C8H4D14ClN·HCl. It is primarily used in scientific research as a reference material and in various chemical syntheses . The compound is characterized by the presence of deuterium atoms, which are heavy isotopes of hydrogen, making it useful in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diisopropylaminoethyl Chloride Hydrochloride-d14 typically involves the reaction of diisopropylamine with ethylene oxide to form 2-Diisopropylaminoethanol. This intermediate is then reacted with thionyl chloride to produce 2-Diisopropylaminoethyl Chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized equipment is essential for the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diisopropylaminoethyl Chloride Hydrochloride-d14 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Condensation Reactions: It can act as a base catalyst in condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Condensation Reactions: Reagents such as aldehydes or ketones are used, with the reaction conditions involving mild heating.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with sodium hydroxide can yield 2-Diisopropylaminoethanol .
Wissenschaftliche Forschungsanwendungen
2-Diisopropylaminoethyl Chloride Hydrochloride-d14 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Diisopropylaminoethyl Chloride Hydrochloride-d14 involves its role as a precursor in chemical reactions. The compound’s chloride group makes it reactive in nucleophilic substitution and condensation reactions. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diisopropylaminoethyl Chloride Hydrochloride: The non-deuterated version of the compound.
2-Chloro-N,N-diisopropylethylamine Hydrochloride: Another similar compound with slight variations in structure.
Uniqueness
2-Diisopropylaminoethyl Chloride Hydrochloride-d14 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. This makes it particularly valuable in research applications where tracing and analyzing reaction pathways are crucial .
Eigenschaften
Molekularformel |
C8H19Cl2N |
|---|---|
Molekulargewicht |
214.23 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H/i1D3,2D3,3D3,4D3,7D,8D; |
InChI-Schlüssel |
IUSXYVRFJVAVOB-WBYDOIBWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCl)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC(C)N(CCCl)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)

![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
